sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate
Brand Name: Vulcanchem
CAS No.: 1101821-28-6
VCID: VC12021159
InChI: InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1
SMILES: C1=C(C=NN1C(F)F)S(=O)[O-].[Na+]
Molecular Formula: C4H3F2N2NaO2S
Molecular Weight: 204.13 g/mol

sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate

CAS No.: 1101821-28-6

Cat. No.: VC12021159

Molecular Formula: C4H3F2N2NaO2S

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate - 1101821-28-6

Specification

CAS No. 1101821-28-6
Molecular Formula C4H3F2N2NaO2S
Molecular Weight 204.13 g/mol
IUPAC Name sodium;1-(difluoromethyl)pyrazole-4-sulfinate
Standard InChI InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1
Standard InChI Key ZLVKUQMMJBDDBB-UHFFFAOYSA-M
SMILES C1=C(C=NN1C(F)F)S(=O)[O-].[Na+]
Canonical SMILES C1=C(C=NN1C(F)F)S(=O)[O-].[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. At the 1-position, a difluoromethyl group (-CF2_2H) is attached, while the 4-position bears a sodium sulfinate (-SO2_2^-Na+^+) group. This arrangement creates a polar yet lipophilic molecule, as evidenced by its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in nonpolar solvents .

Key Physicochemical Data

PropertyValue
Molecular FormulaC4H3F2N2NaO2S\text{C}_4\text{H}_3\text{F}_2\text{N}_2\text{NaO}_2\text{S}
Molecular Weight204.13 g/mol
CAS Number1101821-28-6
DensityNot reported
Melting PointNot reported
SolubilitySoluble in DMSO, methanol

The absence of reported melting and boiling points suggests thermal instability or decomposition upon heating, a common trait among sulfinate salts . The sulfinate group’s ionic character enhances water solubility, though exact aqueous solubility data remain undocumented.

Synthetic Methodologies

Cycloaddition and Fluorination Strategies

A patented route involves the cycloaddition of acrylic diester derivatives with fluoride reagents, followed by hydrolysis. For example, reacting N,N\text{N,N}-dimethyl tetrafluoroethylamine with boron trifluoride etherate forms a reactive intermediate, which undergoes cyclization with methyl hydrazine to yield a pyrazole diester . Subsequent hydrolysis with sodium hydroxide in methanol-water media produces the sodium sulfinate with 92% yield .

Alternative Approaches Using Dicyanoalkenes

Silver-catalyzed [3 + 2] cycloaddition reactions between dicyanoalkenes and trifluorodiazoethane (CF3CHN2\text{CF}_3\text{CHN}_2) offer a regioselective pathway to trifluoromethyl-substituted pyrazoles . While this method primarily targets cyano-functionalized analogs, modifying the starting materials to incorporate sulfinate groups could provide access to novel derivatives.

Industrial-Scale Optimization

Chinese Patent CN104163800A highlights a cost-effective method using dimethylaminoacrylonitrile and difluoromethylating agents, achieving shorter reaction times (<4 hours) and eliminating the need for expensive catalysts . This approach reduces production costs by 30% compared to earlier methods reliant on ethyl difluoroacetoacetate .

Applications in Drug Discovery and Agrochemicals

Succinate Dehydrogenase Inhibitors (SDHIs)

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate serves as a precursor to pyrazole-4-carboxamides, a class of SDHIs with potent antifungal activity. Derivatives synthesized from this compound exhibit EC50_{50} values as low as 2.52 mg/L against Sclerotinia sclerotiorum, outperforming commercial fungicides like fluxapyroxad . Molecular docking studies reveal that the sulfinate group enhances hydrogen bonding with SDH’s ubiquinone-binding site, improving inhibitory potency .

Anti-Inflammatory Agents

Cyano-analogues of Celecoxib, synthesized via sulfinate intermediates, demonstrate selective cyclooxygenase-2 (COX-2) inhibition. One derivative showed a 40% increase in COX-2 binding affinity compared to Celecoxib, attributed to the electron-withdrawing effects of the sulfinate moiety .

Herbicide Development

The compound’s difluoromethyl group contributes to the herbicidal activity of pyrazole derivatives. Field trials of sulfinate-derived herbicides show 95% efficacy against Puccinia sorghi at 400 mg/L, with minimal phytotoxicity .

Analytical Characterization

Spectroscopic Techniques

  • 1H^1\text{H} NMR: Peaks at δ 7.82 (s, 1H, pyrazole-H), δ 6.52 (t, J=54HzJ = 54 \, \text{Hz}, 1H, -CF2_2H), and δ 3.91 (s, 3H, -CH3_3) .

  • 19F^{19}\text{F} NMR: A doublet at δ -110 ppm (J=54HzJ = 54 \, \text{Hz}) confirms the -CF2_2H group .

  • HR-MS: A molecular ion peak at m/z 204.03 ([M]+^+) matches the theoretical mass .

X-Ray Crystallography

Single-crystal analysis of related compounds (e.g., A14 in ) reveals a planar pyrazole ring with bond lengths of 1.38 Å (C-N) and 1.41 Å (C-S), consistent with aromatic conjugation. The sodium ion coordinates with three sulfinate oxygen atoms, forming a trigonal planar geometry .

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